Raf 抑制剂 2

描述

Raf 抑制剂 2 是一种 II 型抑制剂,靶向 RAF 激酶家族,该家族是 RAS-RAF-MEK-ERK 信号通路的关键组成部分。该通路在细胞生长、增殖和存活中起着至关重要的作用。 This compound 在治疗由 RAS 和 RAF 基因突变驱动的癌症方面显示出潜力,特别是那些涉及 BRAF 和 CRAF 激酶的癌症 .

科学研究应用

Raf 抑制剂 2 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作工具化合物来研究 RAS-RAF-MEK-ERK 信号通路,并开发具有改进特性的新型抑制剂 . 在生物学领域,this compound 用于研究 RAF 激酶在细胞信号传导和癌症进展中的作用 . 在医学领域,它已显示出作为治疗由 RAS 和 RAF 突变驱动的癌症的治疗剂的希望 . 在工业领域,this compound 用于药物发现和开发计划,以识别具有潜在临床应用的新化合物 .

作用机制

生化分析

Biochemical Properties

Raf inhibitor 2 is a potent inhibitor of Raf kinases, with an IC50 value of less than 1.0 μM . This compound interacts with various enzymes and proteins, particularly those involved in the MAPK/ERK signaling pathway. By inhibiting Raf kinases, Raf inhibitor 2 disrupts the phosphorylation cascade that leads to the activation of MEK and ERK, ultimately affecting cell proliferation and survival . The nature of these interactions is primarily inhibitory, as Raf inhibitor 2 binds to the active site of Raf kinases, preventing their activation and subsequent downstream signaling .

Cellular Effects

Raf inhibitor 2 exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the MAPK/ERK signaling pathway . Additionally, Raf inhibitor 2 influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Raf kinases, this compound reduces the phosphorylation of MEK and ERK, leading to decreased cell growth and increased cell death . These effects are particularly pronounced in cancer cells, where the MAPK/ERK pathway is often dysregulated .

Molecular Mechanism

The molecular mechanism of Raf inhibitor 2 involves its binding to the active site of Raf kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets such as MEK and ERK, which are critical components of the MAPK/ERK signaling pathway . By blocking this pathway, Raf inhibitor 2 effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by the MAPK/ERK pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Raf inhibitor 2 have been observed to change over time. This compound is stable when stored under appropriate conditions, such as dry, dark environments at 0-4°C for short-term storage or -20°C for long-term storage . Over time, Raf inhibitor 2 may degrade, leading to a reduction in its inhibitory effects on Raf kinases . Long-term studies have shown that continuous exposure to Raf inhibitor 2 can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Raf inhibitor 2 vary with different dosages in animal models. At lower doses, this compound effectively inhibits Raf kinases and reduces tumor growth without causing significant toxicity . At higher doses, Raf inhibitor 2 may induce toxic or adverse effects, such as weight loss and organ damage . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

Raf inhibitor 2 is involved in various metabolic pathways, particularly those related to the MAPK/ERK signaling pathway . This compound interacts with enzymes such as Raf kinases, MEK, and ERK, affecting their activity and subsequent downstream signaling . By inhibiting Raf kinases, Raf inhibitor 2 alters metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, Raf inhibitor 2 is transported and distributed through various mechanisms . This compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of Raf inhibitor 2 within cells is crucial for its inhibitory effects on Raf kinases and the MAPK/ERK signaling pathway .

Subcellular Localization

Raf inhibitor 2 is localized within specific subcellular compartments, where it exerts its inhibitory effects on Raf kinases . This compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of Raf inhibitor 2 is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

准备方法

合成路线和反应条件: Raf 抑制剂 2 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。 具体的合成路线和反应条件可能因所需的最终产物和使用的起始原料而异 .

工业生产方法: this compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用先进的技术,例如连续流动化学和自动化合成平台 .

化学反应分析

反应类型: Raf 抑制剂 2 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构和增强其药理特性至关重要 .

常用试剂和条件: this compound 的合成和修饰中使用的常用试剂包括氧化剂、还原剂和亲核试剂。 反应条件,如温度、压力和溶剂选择,必须仔细控制以达到预期的结果 .

形成的主要产物: this compound 参与的反应形成的主要产物通常是衍生物,它们对 RAF 激酶具有增强的效力和选择性。 这些衍生物进一步评估其治疗潜力 .

相似化合物的比较

属性

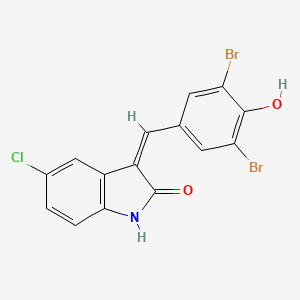

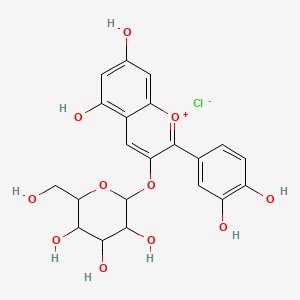

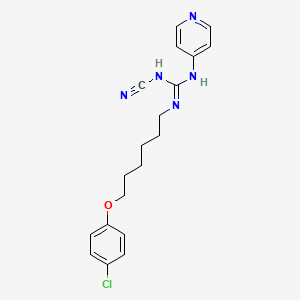

IUPAC Name |

(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)

![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)